molecular formula C17H16N2O4 B3858861 (E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one

Cat. No.: B3858861
M. Wt: 312.32 g/mol
InChI Key: DZKJXNIXWZAUPL-ZHACJKMWSA-N
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Description

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-2-nitroaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The anilino group can undergo electrophilic substitution reactions with halogens, sulfonyl chlorides, or acyl chlorides to form various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, sulfonyl chlorides, acyl chlorides.

Major Products Formed

    Reduction: Formation of (E)-3-(4-ethoxy-2-aminoanilino)-1-phenylprop-2-en-1-one.

    Oxidation: Formation of (E)-3-(4-carboxy-2-nitroanilino)-1-phenylprop-2-en-1-one.

    Substitution: Formation of various halogenated, sulfonylated, or acylated derivatives.

Scientific Research Applications

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in inflammatory and oxidative stress pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxy-2-nitroanilino)-1-phenylprop-2-en-1-one
  • (E)-3-(4-ethoxy-2-aminoanilino)-1-phenylprop-2-en-1-one
  • (E)-3-(4-ethoxy-2-chloroanilino)-1-phenylprop-2-en-1-one

Uniqueness

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-ethoxy-2-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-14-8-9-15(16(12-14)19(21)22)18-11-10-17(20)13-6-4-3-5-7-13/h3-12,18H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJXNIXWZAUPL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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